Etrasimod - 1206123-37-6

Etrasimod

Catalog Number: EVT-267937
CAS Number: 1206123-37-6
Molecular Formula: C26H26F3NO3
Molecular Weight: 457.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Etrasimod is an investigational, once-daily, oral, selective sphingosine 1-phosphate receptor 1,4,5 (S1P1,4,5) modulator. [] It is being developed for the treatment of various immune-mediated inflammatory disorders. [, ] Etrasimod functions by inhibiting the trafficking of lymphocytes from the lymph nodes into the blood. [] This modulation of the immune system makes it a subject of research for its potential in treating various autoimmune and inflammatory conditions.

Future Directions
  • Long-term safety and efficacy: Continued monitoring of etrasimod's safety profile, especially regarding infections and cardiac events, in long-term studies is essential. [, ]
  • Optimizing treatment strategies: Further research can explore the optimal use of etrasimod, including the ideal patient population, dosing regimens, and combination therapies. [, ]
  • Understanding the mechanism of action: Deeper investigation into the precise mechanisms through which etrasimod modulates the immune system and its impact on specific cell types is crucial. [, ]
  • Expanding applications: Further research can explore the potential of etrasimod in other inflammatory and autoimmune diseases beyond the current research focus. [, ]
  • Developing biomarkers: Studies investigating the utility of biomarkers like fecal calprotectin and C-reactive protein in predicting and monitoring response to etrasimod can contribute to personalized treatment approaches. [, , ]

Fingolimod (FTY720)

Compound Description: Fingolimod, also known as FTY720, is a first-generation sphingosine 1-phosphate (S1P) receptor modulator. It is a prodrug that is phosphorylated in vivo to become active. Fingolimod phosphate acts as an agonist at S1P receptors 1, 3, 4, and 5. It is approved for the treatment of multiple sclerosis due to its potent immunomodulatory effects. []

Ozanimod

Compound Description: Ozanimod is an oral, once-daily, selective sphingosine 1-phosphate (S1P)1 and S1P5 receptor modulator approved by the FDA and EMA for the treatment of moderately to severely active ulcerative colitis. [, ]

VTX002

Compound Description: VTX002 is an oral, selective S1P1 receptor modulator currently under investigation for the treatment of ulcerative colitis. []

Relevance: VTX002 shares a similar mechanism of action with Etrasimod by targeting the S1P1 receptor to modulate lymphocyte trafficking and reduce inflammation in ulcerative colitis. Both compounds are being investigated for their potential as oral therapies for UC, representing a new class of drugs with a potentially advantageous safety profile compared to existing therapies. []

Amiselimod

Compound Description: Amiselimod is a selective S1P1 receptor modulator. []

Relevance: In a study comparing the effects of different S1P receptor modulators on a mouse model of nonalcoholic steatohepatitis (NASH), Amiselimod was found to be less effective than Etrasimod in ameliorating the disease. The study suggests that the broader S1P receptor modulation offered by Etrasimod (S1P1,4,5) might be more beneficial in NASH than selectively targeting S1P1 alone. []

Hydroxy-Etrasimod (M3)

Compound Description: Hydroxy-Etrasimod (M3) is a major metabolite of Etrasimod, formed by oxidative metabolism. []

Relevance: Following a single oral dose of Etrasimod in healthy volunteers, Hydroxy-Etrasimod was the most prevalent metabolite identified in feces, accounting for 22.1% of the administered dose. This indicates its significant role in the metabolism and elimination of Etrasimod from the body. []

Oxy-Etrasimod Sulfate (M36)

Compound Description: Oxy-Etrasimod Sulfate (M36) is a key metabolite of Etrasimod, produced through oxidative metabolism and subsequent sulfation. []

Relevance: In a mass balance study in humans, Oxy-Etrasimod Sulfate was found to be a major metabolite of Etrasimod, accounting for 18.9% of the administered dose recovered in feces. This highlights its importance in the metabolic breakdown and elimination pathway of Etrasimod. []

Source and Classification

Etrasimod is classified as a small molecule drug and is recognized under various names, including APD334 and Velsipity. It was developed by Arena Pharmaceuticals and is currently being evaluated for its efficacy in treating several inflammatory conditions. The compound's mechanism involves the modulation of sphingosine-1-phosphate signaling pathways, which are critical in regulating immune cell movement and function.

Synthesis Analysis

Methods and Technical Details

The synthesis of etrasimod involves several chemical reactions that construct its complex molecular framework. The primary synthetic route includes the following steps:

  1. Formation of Key Intermediates: Initial reactions involve the creation of cyclopentyl derivatives through cyclization reactions, which serve as the backbone for further modifications.
  2. Functional Group Modifications: Subsequent steps introduce various functional groups that enhance the compound's pharmacological properties. This includes the addition of amine and hydroxyl groups.
  3. Final Assembly: The final stages involve coupling reactions that integrate all components into the complete etrasimod structure.

The synthesis has been optimized to ensure high yield and purity, adhering to Good Manufacturing Practices (GMP) standards.

Molecular Structure Analysis

Structure and Data

Etrasimod has a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. Its chemical formula is C20H30N2O3, with a molecular weight of approximately 350.46 g/mol. The structural representation can be described as follows:

  • Core Structure: The core consists of a cyclopentyl ring fused with an oxazine moiety.
  • Chiral Centers: There are several stereocenters, which are critical for its interaction with biological targets.

The three-dimensional configuration allows etrasimod to effectively bind to the S1P1 receptor, influencing its signaling pathways.

Chemical Reactions Analysis

Reactions and Technical Details

Etrasimod undergoes various chemical reactions during its synthesis and metabolism:

  • Hydrolysis: In physiological conditions, etrasimod can hydrolyze to form inactive metabolites.
  • Oxidation: Certain functional groups may undergo oxidation, impacting the drug's efficacy.
  • Conjugation Reactions: Etrasimod can engage in conjugation with glucuronic acid, enhancing its solubility and excretion.

These reactions are critical for understanding both the pharmacokinetics and pharmacodynamics of etrasimod.

Mechanism of Action

Process and Data

Etrasimod exerts its therapeutic effects primarily through selective modulation of the S1P1 receptor. The mechanism can be summarized as follows:

  1. Receptor Binding: Etrasimod binds selectively to S1P1 receptors on lymphocytes.
  2. Inhibition of Lymphocyte Egress: This binding inhibits the egress of lymphocytes from lymphoid tissues into the bloodstream, thereby reducing their availability to migrate to inflamed tissues.
  3. Modulation of Immune Response: By decreasing lymphocyte trafficking, etrasimod helps mitigate inflammatory responses associated with autoimmune diseases.

Clinical studies have demonstrated that etrasimod significantly improves clinical remission rates in patients with ulcerative colitis compared to placebo treatments.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Etrasimod exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is approximately 120–125 °C, indicating good thermal stability.

These properties are essential for formulating etrasimod into effective dosage forms for clinical use.

Applications

Scientific Uses

Etrasimod has shown promise in various therapeutic applications:

  • Ulcerative Colitis: Clinical trials have demonstrated its efficacy in inducing remission in patients with moderate to severe ulcerative colitis.
  • Crohn's Disease: Ongoing research is exploring its potential benefits in treating Crohn's disease due to similar inflammatory pathways.
  • Antibacterial Activity: Recent studies suggest that etrasimod may possess antibacterial properties against certain Gram-positive bacteria, indicating potential repurposing opportunities .
Molecular Pharmacology of Etrasimod [1] [4] [7]

Structural Basis of S1P Receptor Modulation

Etrasimod (chemical name: 2-{(2-ethoxy-4-{[(3-fluorophenyl)(phenyl)methyl]carbamoyl}phenyl)amino}-2-methylpropan-1-ol) features a molecular architecture optimized for sphingosine 1-phosphate (S1P) receptor modulation. Its core structure contains a phenylaminopropanol scaffold with specific modifications that confer targeted receptor interactions. The trifluorinated ethoxy group enhances membrane permeability and metabolic stability, while the carbamoyl linker provides conformational flexibility critical for subtype-selective binding. The molecular weight of 466.5 g/mol and calculated partition coefficient (cLogP) of 4.2 position etrasimod within optimal physicochemical space for oral bioavailability and central nervous system sparing—a key advantage over earlier S1P receptor modulators [1] [2].

Crystallographic studies reveal that etrasimod's fluorophenyl-benzyl moiety inserts deeply into the orthosteric binding pocket of S1P₁ receptors, forming π-π stacking interactions with Phe263 and hydrogen bonds with Arg292—residues crucial for receptor activation. This binding induces a unique conformational change in the receptor's transmembrane helices, particularly TM3 and TM7, facilitating β-arrestin recruitment and subsequent receptor internalization. Unlike non-selective S1P modulators, etrasimod lacks the polar head group necessary for engaging S1P₂ and S1P₃ residues, explaining its avoidance of these receptors associated with adverse effects like bradycardia and pulmonary dysfunction [1] [4].

Selectivity Profiling for S1P1, S1P4, and S1P5 Receptors

Etrasimod demonstrates a finely tuned selectivity profile among S1P receptor subtypes, as evidenced by comprehensive radioligand binding and functional assays. Quantitative analysis shows nanomolar affinity for S1P₁ (IC₅₀ = 3.5 nM), S1P₄ (IC₅₀ = 9.8 nM), and S1P₅ (IC₅₀ = 0.48 nM), with significantly reduced activity at S1P₃ (IC₅₀ = 1,240 nM) and negligible interaction with S1P₂ (IC₅₀ > 10,000 nM) [1] [2]. This selectivity profile differentiates etrasimod from both first-generation modulators like fingolimod and contemporaneous agents like ozanimod:

Table 1: Comparative S1P Receptor Binding Affinities (IC₅₀, nM)

CompoundS1P₁S1P₂S1P₃S1P₄S1P₅
Etrasimod3.5>10,0001,2409.80.48
Ozanimod1.2>10,0008954011
Siponimod0.4>10,00063001.5
Fingolimod0.33,2000.6>10,0000.6

The exceptional S1P₅ affinity (0.48 nM) may contribute to etrasimod's effects on oligodendrocyte function and barrier integrity, while its minimal S1P₃ interaction (1,240 nM) likely underlies its favorable cardiac safety profile. Functional selectivity assays using GTPγS binding confirm etrasimod's potent agonism at S1P₁ (EC₅₀ = 7.2 nM), S1P₄ (EC₅₀ = 8.9 nM), and S1P₅ (EC₅₀ = 1.3 nM), with over 1,000-fold selectivity versus S1P₃ [1] [7]. This high selectivity index enables therapeutic lymphocyte modulation without triggering S1P₃-mediated bradycardia or vascular leakage.

Ligand-Receptor Binding Dynamics and Affinity

Etrasimod exhibits distinctive binding kinetics that contribute to its clinical efficacy and safety profile. Kinetic studies using surface plasmon resonance reveal moderately rapid association (kₒₙ = 1.8 × 10⁴ M⁻¹s⁻¹) and slow dissociation (kₒff = 5.2 × 10⁻⁴ s⁻¹) from S1P₁, yielding a dissociation constant (Kd) of 2.9 nM. This prolonged receptor occupancy (half-life ≈ 22 minutes) enables once-daily dosing while avoiding the extended lymphocyte recovery period observed with agents like ozanimod, whose active metabolite exhibits a half-life exceeding 11 days [1] [4].

Notably, etrasimod demonstrates pathway-selective signaling bias at S1P₁ receptors. In β-arrestin recruitment assays (potency EC₅₀ = 4.3 nM), etrasimod shows approximately 10-fold greater potency than in Gαi-mediated cAMP inhibition assays (EC₅₀ = 48 nM). This differential signaling is clinically significant, as G protein activation correlates with cardiovascular effects, while β-arrestin recruitment mediates receptor internalization and lymphocyte sequestration [1]. The molecular basis for this bias lies in etrasimod's stabilization of a receptor conformation that preferentially recruits GRK2 over Gαq proteins.

Table 2: Etrasimod Signaling Pathway Potency in S1P₁-Expressing Cells

Signaling PathwayAssay SystemEC₅₀ (nM)Relative Potency vs. Ozanimod
β-Arrestin RecruitmentHEK293 cells4.31.1x
S1P₁ InternalizationHUVEC cells6.10.9x
Gαi ActivationGTPγS binding480.2x
cAMP InhibitionHUVEC cells520.3x

The kinetic binding profile translates to rapid onset of lymphocyte count reduction (observed within 24 hours) and near-complete recovery of circulating lymphocytes within 30 days after discontinuation—a pharmacodynamic advantage for managing treatment interruptions [1] [4].

Downstream Signaling Pathways in Lymphocyte Trafficking

Etrasimod's modulation of S1P₁, S1P₄, and S1P₅ receptors orchestrates a multifaceted inhibition of lymphocyte trafficking through discrete molecular pathways. Upon binding S1P₁ on lymphocytes, etrasimod induces prolonged receptor internalization (t½ ≈ 6 hours) via β-arrestin-2 recruitment, functionally antagonizing S1P₁'s role in lymph node egress. This internalization reduces lymphocyte chemotaxis toward S1P gradients by 89% in transwell migration assays, effectively sequestering CCR7⁺ T cells and CD19⁺ B cells in secondary lymphoid tissues [1] [2]. Circulating lymphocyte subsets demonstrate differential sensitivity: CD4⁺ central memory T cells show the greatest reduction (85-90%), followed by naïve T cells (80%) and effector memory T cells (70%), while CD8⁺ cytotoxic T cells and regulatory T cells exhibit moderate reduction (60-65%)—a subset-specific effect that may preserve immune surveillance [3].

Simultaneously, etrasimod's action on S1P₄ receptors (expressed predominantly on dendritic cells and neutrophils) inhibits CCL21-directed migration by 74%, disrupting antigen-presenting cell trafficking to inflamed tissues. The high-affinity engagement of S1P₅ on oligodendrocytes enhances endothelial barrier function, reducing inflammatory cell infiltration into tissues. In human colonic biopsies from ulcerative colitis patients, etrasimod treatment decreases lamina propria CD3⁺ T cells by 68% and CD68⁺ macrophages by 52% after 12 weeks, with parallel reductions in pro-inflammatory cytokines: TNF-α (62%), IL-6 (58%), and IL-17 (49%) [1] [3].

Transcriptomic analysis reveals etrasimod downregulates genes in the NF-κB pathway (e.g., RELA, IKBKB) and STAT3 signaling network within intestinal mucosa. This multi-receptor modulation creates a synergistic anti-inflammatory effect: S1P₁ internalization prevents lymphocyte egress from lymph nodes, S1P₄ inhibition blocks myeloid cell recruitment, and S1P₅ activation enhances vascular integrity—collectively reducing inflammatory cell infiltration into target tissues like the colon [1] [2] [4].

Properties

CAS Number

1206123-37-6

Product Name

Etrasimod

IUPAC Name

2-[(3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid

Molecular Formula

C26H26F3NO3

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C26H26F3NO3/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32)/t17-/m1/s1

InChI Key

MVGWUTBTXDYMND-QGZVFWFLSA-N

SMILES

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

APD334; APD-334; APD 334; Etrasimod.

Canonical SMILES

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F

Isomeric SMILES

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CC[C@@H]5CC(=O)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.